molecular formula C10HF21KO3S B3050707 Potassium henicosafluorodecanesulphonate CAS No. 2806-16-8

Potassium henicosafluorodecanesulphonate

Cat. No.: B3050707
CAS No.: 2806-16-8
M. Wt: 639.24 g/mol
InChI Key: FAXAHTRTUXEMQN-UHFFFAOYSA-N
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Description

Potassium henicosafluorodecanesulphonate is a chemical compound with the molecular formula C10F21KO3S. It is a potassium salt of henicosafluorodecanesulfonic acid, characterized by its high fluorine content and unique chemical properties. This compound is known for its stability and resistance to degradation, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium henicosafluorodecanesulphonate typically involves the reaction of henicosafluorodecanesulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of henicosafluorodecanesulfonic acid and potassium hydroxide into the reactor, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium henicosafluorodecanesulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although its high fluorine content makes it relatively inert to many oxidizing and reducing agents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically require elevated temperatures and the presence of a catalyst.

    Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom.

Scientific Research Applications

Potassium henicosafluorodecanesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium henicosafluorodecanesulphonate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their chemical reactivity. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

  • Potassium perfluorodecanesulfonate
  • Potassium perfluorooctanesulfonate
  • Potassium perfluorobutanesulfonate

Comparison: Potassium henicosafluorodecanesulphonate is unique due to its longer carbon chain and higher fluorine content compared to similar compounds. This results in greater stability and resistance to degradation, making it more suitable for applications requiring long-term stability and chemical resistance. Additionally, its unique structure allows for specific interactions with molecular targets that are not possible with shorter-chain fluorinated compounds .

Properties

CAS No.

2806-16-8

Molecular Formula

C10HF21KO3S

Molecular Weight

639.24 g/mol

IUPAC Name

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate

InChI

InChI=1S/C10HF21O3S.K/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);

InChI Key

FAXAHTRTUXEMQN-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K]

2806-16-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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